molecular formula C11H13ClF3NO B1421938 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride CAS No. 1269152-56-8

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride

Cat. No.: B1421938
CAS No.: 1269152-56-8
M. Wt: 267.67 g/mol
InChI Key: LRXIAOHGKKDSKK-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutane ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl compound. The amine group is then introduced, and the final product is obtained as a hydrochloride salt through acid-base reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group can impart unique properties to the resulting compounds, making it valuable in the design of new materials and catalysts.

Biology: In biological research, 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride can be utilized to study the effects of trifluoromethoxy groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may enhance the performance of products in various applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism by which 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoromethoxy group can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The cyclobutane ring and amine group may also play a role in its biological activity, potentially interacting with key biomolecules and modulating their functions.

Comparison with Similar Compounds

  • 3-[4-(Trifluoromethoxy)phenyl]cyclohexan-1-amine hydrochloride

  • 3-[4-(Trifluoromethoxy)phenyl]cyclopentan-1-amine hydrochloride

  • 3-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride

Uniqueness: 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride stands out due to its cyclobutane ring, which imparts a unique structural rigidity compared to its cyclohexane, cyclopentane, and cyclopropane counterparts. This rigidity can influence its chemical reactivity and biological activity, making it distinct in its applications.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8;/h1-4,8-9H,5-6,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXIAOHGKKDSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-56-8
Record name Cyclobutanamine, 3-[4-(trifluoromethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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